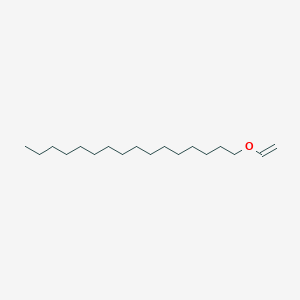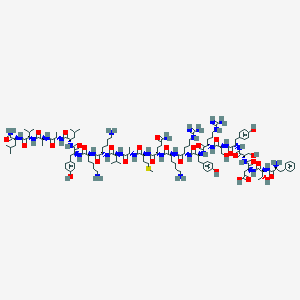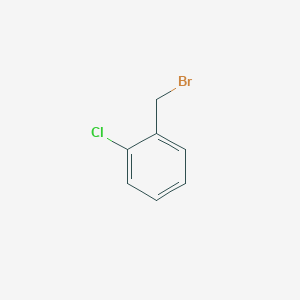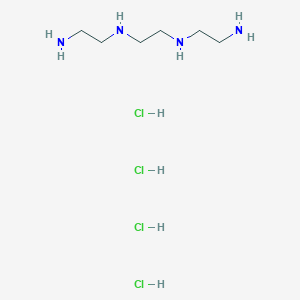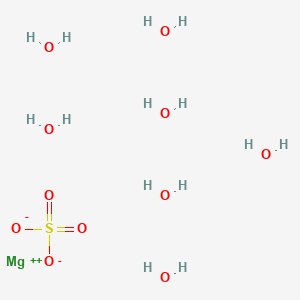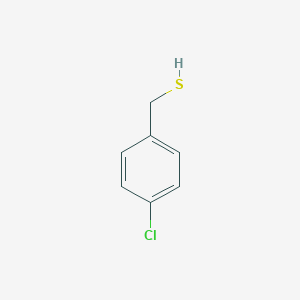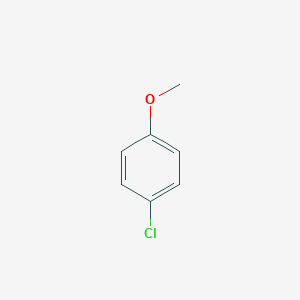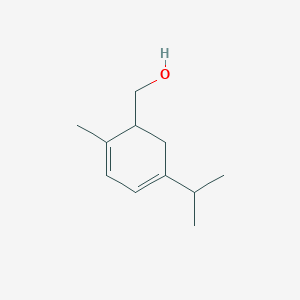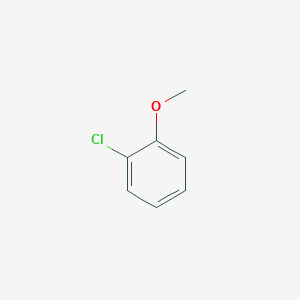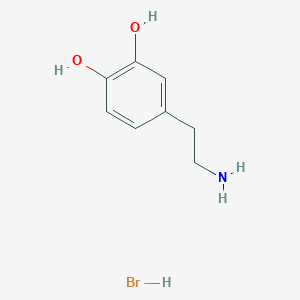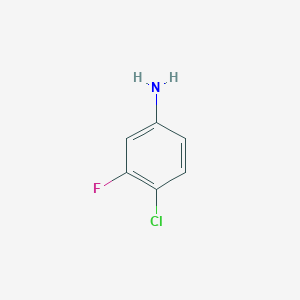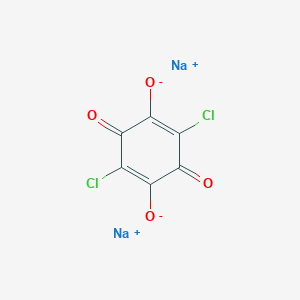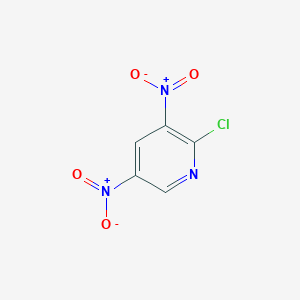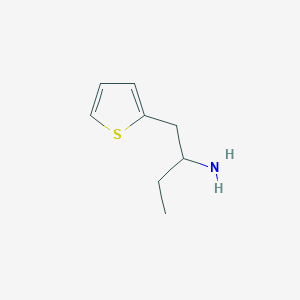
1-(Thiophen-2-yl)butan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Thiophen-2-yl)butan-2-amine, also known as TBA-2, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. TBA-2 is a member of the phenethylamine family of compounds and has been shown to have a range of biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of 1-(Thiophen-2-yl)butan-2-amine is not fully understood. However, it is believed to act as a partial agonist of the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. 1-(Thiophen-2-yl)butan-2-amine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Effets Biochimiques Et Physiologiques
1-(Thiophen-2-yl)butan-2-amine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation. 1-(Thiophen-2-yl)butan-2-amine has also been shown to increase the levels of BDNF, which is involved in the growth and survival of neurons. 1-(Thiophen-2-yl)butan-2-amine has been shown to have anti-inflammatory effects and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(Thiophen-2-yl)butan-2-amine in lab experiments is that it has been shown to have a range of biochemical and physiological effects, making it a useful tool for investigating the role of serotonin and dopamine in mood regulation and the role of BDNF in the growth and survival of neurons. One limitation of using 1-(Thiophen-2-yl)butan-2-amine is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 1-(Thiophen-2-yl)butan-2-amine. One area of research could be to investigate the potential of 1-(Thiophen-2-yl)butan-2-amine as a treatment for depression and anxiety disorders. Another area of research could be to investigate the role of 1-(Thiophen-2-yl)butan-2-amine in the regulation of mood, cognition, and perception. Additionally, further research could be done to better understand the mechanism of action of 1-(Thiophen-2-yl)butan-2-amine and its effects on neurotransmitters and neurotrophic factors.
Méthodes De Synthèse
The synthesis of 1-(Thiophen-2-yl)butan-2-amine involves the alkylation of 2-thiophenylacetonitrile with 1-bromo-2-butene in the presence of a base such as potassium carbonate. The resulting product is then reduced with lithium aluminum hydride to yield 1-(Thiophen-2-yl)butan-2-amine. This synthesis method has been reported in the literature and has been used by researchers to obtain 1-(Thiophen-2-yl)butan-2-amine for scientific studies.
Applications De Recherche Scientifique
1-(Thiophen-2-yl)butan-2-amine has been used in scientific research to investigate its potential as a therapeutic agent for a range of conditions. One study found that 1-(Thiophen-2-yl)butan-2-amine had anti-inflammatory effects in a mouse model of acute lung injury. Another study found that 1-(Thiophen-2-yl)butan-2-amine had neuroprotective effects in a rat model of Parkinson's disease. 1-(Thiophen-2-yl)butan-2-amine has also been investigated for its potential as a treatment for depression and anxiety disorders.
Propriétés
Numéro CAS |
138769-16-1 |
|---|---|
Nom du produit |
1-(Thiophen-2-yl)butan-2-amine |
Formule moléculaire |
C8H13NS |
Poids moléculaire |
155.26 g/mol |
Nom IUPAC |
1-thiophen-2-ylbutan-2-amine |
InChI |
InChI=1S/C8H13NS/c1-2-7(9)6-8-4-3-5-10-8/h3-5,7H,2,6,9H2,1H3 |
Clé InChI |
ROSMJBLXJLMJLV-UHFFFAOYSA-N |
SMILES |
CCC(CC1=CC=CS1)N |
SMILES canonique |
CCC(CC1=CC=CS1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl (2S)-2-[[(Z)-1-[[2-(ethylamino)-2-oxoethyl]amino]-4-methyl-1-oxopent-2-en-2-yl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B146249.png)
